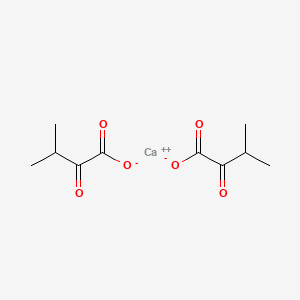

Calcium 3-methyl-2-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium 3-methyl-2-oxobutanoate, also known as calcium methylmalonate, is an organic compound composed of a methylmalonate group with a calcium ion attached. It is a white, water-soluble solid which is used in a variety of scientific research applications. Its structure is similar to that of some drugs, and it has been studied for its potential to act as a calcium channel blocker. In

Applications De Recherche Scientifique

Calcium in Plant Growth and Heavy Metal Stress Mitigation

Calcium plays a crucial role in plant growth and development, particularly in mitigating the toxic effects of heavy metals like cadmium (Cd) in plants. Studies have shown that calcium can alleviate growth inhibition in plants exposed to Cd, enhance photosynthesis, and mitigate oxidative damages caused by heavy metal stress. This suggests a potential application of calcium salts, like Calcium 3-methyl-2-oxobutanoate, in enhancing plant resistance to heavy metal toxicity and improving the efficacy of phytoremediation technologies (Huang et al., 2017).

Calcium Carbonate Nanoparticles in Drug Delivery

The application of calcium carbonate nanoparticles has been extensively studied for targeted drug and gene delivery to cancerous tissues. These nanoparticles exhibit remarkable properties such as pH-sensitivity, biocompatibility, and slow biodegradability, making them ideal for safe and efficient cancer treatment. While not directly related to this compound, this research indicates calcium compounds' potential in biomedical applications, particularly in designing novel drug delivery systems (Maleki Dizaj et al., 2019).

Calcium in Fruit Development and Quality Improvement

In agriculture, calcium is critical for fruit development and quality. It affects various physiological processes, such as cell wall interactions and signaling pathways integral to fruit ripening. Studies have explored calcium supplementation methods to improve fruit quality at harvest and extend shelf life, highlighting its role in reducing postharvest losses and enhancing nutritional value. This underscores the potential utility of calcium salts in agricultural practices to bolster fruit quality and yield (Winkler & Knoche, 2019).

Calcium Hydroxide in Root Canal Treatment

Calcium hydroxide is widely used in dentistry as an intracanal medicament for its antimicrobial properties, especially in root canal treatments. It helps eliminate bacteria and facilitates the healing process in dental tissues. The effectiveness of calcium hydroxide in this context may suggest potential antimicrobial applications for this compound in similar or related fields (Kim & Kim, 2014).

Mécanisme D'action

Target of Action

Calcium 3-methyl-2-oxobutanoate, also known as Calcium alpha-ketovaline , is a compound that primarily targets the metabolic pathways involved in the synthesis of D-pantothenic acid (DPA), a water-soluble B complex vitamin . The compound’s primary targets are the enzymes involved in these pathways, such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases .

Mode of Action

The compound interacts with its targets by participating in the enzymatic reactions that lead to the synthesis of DPA . It is involved in the aldol reaction with formaldehyde to form 3-hydroxy-2,2-dimethylaldehyde and the hydrocyanation reaction to form DL-pantolactone .

Biochemical Pathways

This compound affects the metabolic pathways leading to the synthesis of DPA . DPA is an essential growth factor in carbohydrate, protein, and fatty acid metabolism . The compound contributes to the formation of DPA through the TCA cycle, a central metabolic network in most organisms .

Result of Action

The result of the action of this compound is the production of DPA, a water-soluble B complex vitamin . DPA has many applications in the food, cosmetic, and pharmaceutical industries .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Calcium 3-methyl-2-oxobutanoate can be achieved through the reaction of Calcium hydroxide with 3-methyl-2-oxobutanoic acid.", "Starting Materials": [ "Calcium hydroxide", "3-methyl-2-oxobutanoic acid" ], "Reaction": [ "Step 1: Dissolve Calcium hydroxide in water to form a solution.", "Step 2: Add 3-methyl-2-oxobutanoic acid to the Calcium hydroxide solution and stir.", "Step 3: Heat the mixture to 60-70°C and continue stirring for 2-3 hours.", "Step 4: Allow the mixture to cool and filter the resulting precipitate.", "Step 5: Wash the precipitate with water and dry it in a vacuum oven.", "Step 6: The resulting product is Calcium 3-methyl-2-oxobutanoate." ] } | |

| 51828-94-5 | |

Formule moléculaire |

C5H8CaO3 |

Poids moléculaire |

156.19 g/mol |

Nom IUPAC |

calcium;3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C5H8O3.Ca/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |

Clé InChI |

WUHHWFKCLGLGSD-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |

SMILES canonique |

CC(C)C(=O)C(=O)O.[Ca] |

| 51828-94-5 | |

Numéros CAS associés |

759-05-7 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B1311034.png)